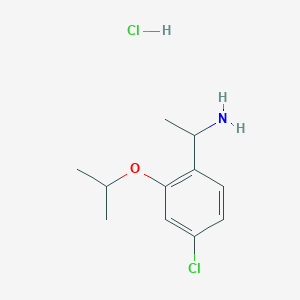

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride

描述

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride is a substituted phenethylamine derivative featuring a chloro group at the para position and an isopropoxy group at the ortho position on the aromatic ring. The ethylamine backbone is protonated as a hydrochloride salt, enhancing its solubility and stability.

属性

IUPAC Name |

1-(4-chloro-2-propan-2-yloxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13;/h4-8H,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOXMQCBTXUCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Cl)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride typically involves:

- Functionalization of the aromatic ring with chloro and isopropoxy substituents.

- Introduction of the ethylamine side chain at the para position relative to the chloro substituent.

- Formation of the hydrochloride salt to enhance stability and crystallinity.

Key Preparation Steps and Methods

Aromatic Substitution and Ether Formation

- The starting material often involves a 4-chloro-2-hydroxyacetophenone or a related phenol derivative.

- The isopropoxy group is introduced via alkylation of the phenolic hydroxyl group using isopropyl halides or isopropyl alcohol under basic conditions.

- This step ensures selective ether formation at the ortho position relative to the ketone or amine precursor.

Formation of the Ethylamine Side Chain

- The acetophenone intermediate (4-chloro-2-isopropoxyacetophenone) undergoes reductive amination or related amination methods to introduce the ethylamine moiety at the alpha position.

- Common approaches include:

- Reductive amination of the ketone with ammonia or amine sources using hydrogenation catalysts (e.g., Pd/C) under hydrogen atmosphere.

- Use of chiral amines or chiral catalysts to achieve optical purity in the resulting ethylamine.

Chiral Resolution and Optical Purity

- The compound contains a chiral center at the ethylamine side chain.

- Optical purity is enhanced by:

- Using chiral auxiliaries such as (S)-(-)-α-methylbenzylamine to form diastereomeric intermediates, which can be separated by crystallization.

- Employing asymmetric reduction methods with chiral catalysts or chiral borate esters.

- For example, a process involving condensation of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine followed by catalytic hydrogenation and salt formation yields optically pure amines with 90-100% chiral purity.

Salt Formation

- The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid or isopropanol/HCl mixtures.

- This step improves the compound's stability, crystallinity, and handling properties.

- Crystallization from solvents like ethyl acetate leads to white crystalline hydrochloride salts with defined melting points and purity.

Representative Detailed Synthetic Route (Adapted from Patent WO2015159170A2)

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of 4-chloro-2-isopropoxyacetophenone with (S)-(-)-α-methylbenzylamine in toluene with p-toluenesulfonic acid catalyst | Reflux with Dean-Stark trap for 10-12 hours | Formation of imine intermediate |

| 2 | Catalytic hydrogenation of imine intermediate using 10% Pd/C under H2 atmosphere at 35-40°C | 10-12 hours | Formation of chiral amine intermediate |

| 3 | Salt formation with p-toluenesulfonic acid in ethyl acetate at 45-50°C | Stirring for 6 hours at 5-10°C | Isolation of diastereomeric salt |

| 4 | Basification with NaOH and extraction with organic solvent | Room temperature | Free base amine |

| 5 | Final hydrogenation over Pd/C in methanol at 50-55°C | 10-12 hours | Crude amine |

| 6 | Crystallization with isopropanol/HCl and ethyl acetate | 25-30°C | Pure hydrochloride salt of 1-(4-chloro-2-isopropoxyphenyl)ethylamine |

Alternative Preparation Approaches

- Phthalimide Route : Alkylation of halo-substituted phenoxy compounds with phthalimide salts followed by hydrazinolysis or base treatment to release the ethylamine functionality.

- Reduction of Carboxamide Intermediates : Acylation of ethylamines followed by selective reduction of carboxamide groups using metallic hydrides like lithium aluminum hydride or aluminum hydride generated in situ.

- Dimethylation and Functional Group Modifications : For derivatives, Eschweiler-Clarke methylation or reductive amination with formaldehyde and formic acid can be employed to modify amine substituents.

Research Findings and Analytical Data

- Optical purity of the chiral amine hydrochloride salt can reach 100% as confirmed by chiral HPLC analysis.

- Melting points of the hydrochloride salt typically range between 178-180°C.

- Infrared spectroscopy (KBr) shows characteristic peaks for aromatic and amine functionalities (e.g., 3006, 2837, 1613 cm⁻¹).

- The use of Pd/C catalysts and hydrogen atmosphere is critical for efficient reductive amination without racemization.

- Avoidance of hazardous reagents like borane-THF and silica gel chromatography is preferred for scalability.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Chiral Auxiliary Method | (S)-(-)-α-methylbenzylamine, Pd/C, H2 | Reflux, hydrogenation, salt formation | High optical purity, scalable | Multi-step, requires chiral auxiliary |

| Phthalimide Route | Haloalkyl phenoxy compounds, phthalimide salts | Phase transfer catalysis, base hydrolysis | Efficient intermediate formation | Additional deprotection step |

| Reduction of Carboxamides | Ethylamine derivatives, AlH3 or LiAlH4 | Low temperature, inert solvents (THF) | Selective reduction, good yields | Requires careful handling of hydrides |

| Asymmetric Reduction | Chiral spiroborate esters, BH3-THF | Low temperature, chromatography | High enantiomeric excess | Hazardous reagents, not industrially preferred |

化学反应分析

Types of Reactions: 1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of corresponding alcohols or carboxylic acids.

Reduction: Production of amines or amides.

Substitution: Generation of various substituted phenyl derivatives.

科学研究应用

The compound 1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and relevant case studies.

Pharmacological Studies

This compound has been studied for its potential use as a therapeutic agent. Its structural analogs have shown promise in various biological assays, particularly in the modulation of neurotransmitter systems.

Case Study: Neurotransmitter Modulation

A study demonstrated that derivatives of this compound exhibited significant activity in modulating serotonin receptors, which are crucial for mood regulation and anxiety disorders. The structure-activity relationship (SAR) analysis indicated that the presence of the chloro and isopropoxy groups enhances receptor affinity and selectivity.

Anticancer Research

The compound has also been explored for its anticancer properties. Research indicates that certain derivatives can inhibit the proliferation of cancer cell lines.

Case Study: Antitumor Activity

In vitro studies revealed that specific analogs of this compound showed cytotoxic effects against human cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutic agents.

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Study: Enzyme Inhibition

Research on the inhibition of phospholipase A2 demonstrated that this compound and its derivatives could significantly reduce enzyme activity, suggesting potential applications in treating inflammatory diseases.

Drug Development

The ongoing exploration of this compound's derivatives is crucial for developing new drugs targeting various diseases, including neurodegenerative disorders and cancers.

作用机制

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride is similar to other phenyl derivatives, such as 4-chloro-2-isopropylphenol and 1-(4-chloro-2-isopropoxyphenyl)ethanol. its unique combination of chloro and isopropoxy groups, along with the ethylamine moiety, sets it apart from these compounds. This uniqueness contributes to its distinct chemical properties and applications.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(4-Chlorophenyl)ethylamine Hydrochloride (CAS 538896-10-9)

- Structure : Lacks the 2-isopropoxy group present in the target compound.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7)

- Structure : Contains dihydroxyphenyl groups instead of chloro and isopropoxy substituents.

- Implications: The polar hydroxyl groups enhance water solubility and confer affinity for catecholamine receptors (e.g., dopamine receptors), whereas the chloro-isopropoxy substituents in the target compound may prioritize hydrophobic interactions or selectivity for non-catecholamine targets .

Alkoxy Group Variations

1-(3-Methoxyphenyl)ethylamine Hydrochloride (CAS 854184-18-2)

- Structure : Methoxy substituent at the meta position vs. isopropoxy at the ortho position.

Complex Derivatives and Pharmacological Targets

Sigma(1) Ligands (e.g., NE-537 and NE-535)

- Structure : Derivatives of N,N-dipropyl-4-methoxy-3-(2-phenylethoxy)phenylethylamine hydrochloride (NE-100) with alkyl modifications.

- Implications : The isopropoxy group in the target compound may mimic alkyl substituents in sigma(1) ligands, which are critical for receptor affinity. For example, NE-537 and NE-535 show that alkyl chain length and branching influence sigma(1) binding potency .

Venlafaxine Hydrochloride Impurities (e.g., ACI 220106, 220107)

Halogenated and Fluorinated Analogs

(R)-2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine Hydrochloride (CAS 1260618-04-9)

Heterocyclic Modifications

4-(2-Amino-1-(2-chlorophenyl)ethyl)thiomorpholine 1-oxide Hydrochloride (CAS 1189919-21-8)

- Structure : Incorporates a thiomorpholine oxide moiety.

Research Findings and Implications

- Steric Effects : The isopropoxy group in the target compound may enhance selectivity for targets requiring bulky substituents, as seen in sigma(1) ligands .

- Lipophilicity : Chloro and isopropoxy groups likely increase logP values compared to hydroxylated analogs like dopamine, affecting blood-brain barrier penetration .

- Synthetic Flexibility : The ethylamine backbone allows for diverse modifications, as demonstrated by Venlafaxine derivatives and fluorinated analogs .

生物活性

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro-substituted aromatic ring and an ethylamine moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

- Receptor Interaction : Preliminary studies indicate that this compound may interact with various neurotransmitter receptors, particularly adrenergic receptors. These interactions can modulate physiological responses such as blood pressure regulation and neurotransmission.

- Antitumor Activity : In vitro assays have demonstrated that this compound exhibits notable cytotoxic effects against several cancer cell lines, including prostate and breast cancer models. For instance, a study reported an IC50 value of approximately 700 nM against specific cancer cell lines, indicating significant antitumor potential .

- Antioxidant Properties : The compound may also possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress-related cellular damage. This aspect is particularly relevant in neurodegenerative disorders where oxidative stress plays a critical role .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

| Biological Activity | Effect/Outcome | Reference |

|---|---|---|

| Antitumor | IC50 ~ 700 nM | |

| Antioxidant | Protective effects against oxidative stress | |

| Neuroprotective | Potential in neurodegenerative models |

Case Studies and Research Findings

- Antitumor Efficacy : In a study evaluating the compound's efficacy against prostate cancer cells (PC-3), it was found to significantly reduce cell viability through apoptosis induction mechanisms involving adrenergic receptor modulation .

- Neuroprotection : Another research highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .

- Synthetic Pathways : The synthesis of this compound has been optimized through various methods, including microwave-assisted techniques that enhance yield and purity, facilitating further biological evaluations .

常见问题

Q. What are the recommended synthetic routes for 1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting 4-chloro-2-isopropoxyphenylacetonitrile with ammonia or amines under catalytic hydrogenation (e.g., using Raney nickel or palladium catalysts) .

- Reductive amination : Condensing 4-chloro-2-isopropoxyacetophenone with ammonium acetate and sodium cyanoborohydride in methanol .

Optimization strategies : - Control pH (6–7) to minimize side reactions.

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Monitor reaction progress via TLC or HPLC .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.

- NMR : Confirm substituents via H NMR (e.g., isopropoxy group: δ 1.2–1.4 ppm, triplet; ethylamine chain: δ 2.8–3.1 ppm) .

- Mass spectrometry : Expected molecular ion peak at m/z [M+H]+ = 258.7 (calculated for CHClNO·HCl).

Q. What are the solubility properties of this compound in common solvents?

Solubility data :

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | 15–20 | 25 |

| Ethanol | 50–60 | 25 |

| DMSO | >100 | 25 |

| Note: Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation . |

Advanced Research Questions

Q. How does the isopropoxy substituent influence the compound’s reactivity in cross-coupling reactions?

The isopropoxy group acts as an electron-donating substituent, stabilizing intermediates in Suzuki-Miyaura or Buchwald-Hartwig reactions. However, steric hindrance from the isopropyl group may reduce coupling efficiency. Mitigation :

- Use bulky ligands (e.g., XPhos) to enhance catalytic activity .

- Increase reaction temperature (80–100°C) to overcome steric barriers .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Reported contradictions :

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Chiral separation methods :

- Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers (resolution factor >1.5) .

- Crystallization : Diastereomeric salt formation with (+)-dibenzoyl-D-tartaric acid .

Q. What computational models predict the compound’s interaction with neurotransmitter transporters?

In silico approaches :

- Molecular docking : Use AutoDock Vina to simulate binding to serotonin (SERT) or dopamine (DAT) transporters. Key interactions include H-bonding with the amine group and hydrophobic contacts with the chlorophenyl moiety .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Challenges

Q. How to address discrepancies in spectroscopic data across studies?

Common discrepancies :

Q. What strategies minimize decomposition during long-term storage?

- Store under inert gas (argon) at −20°C in amber vials.

- Add stabilizers (e.g., 0.1% BHT) to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。